molecular formula C26H20N4O5 B2985358 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-52-3

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2985358
CAS RN: 1207046-52-3
M. Wt: 468.469
InChI Key: FDSFACCDCZDPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, including domino reactions, cyclization of 2-aminobenzonitriles with DMF in water, and solvent-free conditions using carbon dioxide. For instance, a novel, efficient, and scalable CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione was developed by a simple cyclization of 2-aminobenzonitrile with DMF in water as the solvent, showcasing an innovative approach towards sustainable chemistry (Rasal & Yadav, 2016). Another study highlighted the facile route to imidazo[1,2-a]quinolines via a domino reaction, further demonstrating the versatility of quinazoline derivatives in chemical synthesis (Iminov et al., 2008).

Potential Anticancer Agents

Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities, indicating their potential as anticancer agents. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against MCF-7 and HeLa cell lines, showing promising results for future anticancer therapies (Poorirani et al., 2018). This aligns with the broader interest in quinazoline derivatives for their antitumor, antimalarial, and various pharmacological activities.

Unique Chemical Transformations

Quinazoline derivatives are also known for their unique chemical transformations, which are critical for the development of novel pharmaceuticals and materials. For example, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU presents a sustainable method for producing these compounds, highlighting the innovative approaches towards greener chemistry (Mizuno et al., 2007).

properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-15-9-16(2)11-18(10-15)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-7-8-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFACCDCZDPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

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